REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]([C:18]2[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:19]=2[F:25])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]O)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(C=P(CCCC)(CCCC)CCCC)#N>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2([C:18]3[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:19]=3[F:25])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1
|
Name
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|
Quantity
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500 mg
|
Type
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reactant
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Smiles
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C(#N)C=P(CCCC)(CCCC)CCCC
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Name
|
6-[(4-chlorophenyl)sulfonyl]-6-(2,5-difluorophenyl)-1-hexanol
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Quantity
|
200 mg
|
Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)S(=O)(=O)C(CCCCCO)C1=C(C=CC(=C1)F)F
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 4 days under an argon atmosphere
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Duration
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4 d
|
Type
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TEMPERATURE
|
Details
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to cool down
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (hexane:ethyl acetate=20:1)
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
WASH
|
Details
|
The resulting solid was washed with hexane/methylene chloride, whereby the title compound (97 mg, 51%)
|
Type
|
CUSTOM
|
Details
|
was obtained as a white powder
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1(CCCCC1)C1=C(C=CC(=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |